Nelipepimut-S

Vue d'ensemble

Description

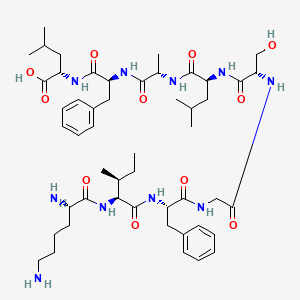

KIFGSLAFL est un peptide dérivé de la protéine humaine HER2, plus précisément de la séquence d'acides aminés 369-377. Ce peptide est souvent utilisé dans la recherche immunologique, en particulier dans le contexte de l'immunothérapie contre le cancer. Il est connu pour son rôle dans la stimulation des cellules T spécifiques d'un antigène, ce qui en fait un outil précieux dans l'étude des réponses immunitaires contre les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le peptide KIFGSLAFL peut être synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorénylméthoxycarbonyl) pour la protection temporaire des groupes amino pendant la synthèse. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

En milieu industriel, la production de KIFGSLAFL implique une SPPS à grande échelle. Le processus est automatisé pour garantir un rendement et une pureté élevés. Le peptide est synthétisé dans des réacteurs où le peptide lié à la résine subit des cycles de couplage d'acides aminés, de lavage et de déprotection. Après synthèse, le peptide est clivé, purifié et lyophilisé pour le stockage et la distribution .

Analyse Des Réactions Chimiques

Types de réactions

KIFGSLAFL subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il peut également participer à des réactions impliquant ses groupes fonctionnels, telles que l'oxydation des résidus de méthionine ou la réduction des ponts disulfures si présents.

Réactifs et conditions courants

Réactifs de couplage : HBTU (O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)

Réactifs de déprotection : Pipéridine pour l'élimination du Fmoc

Réactifs de clivage : TFA (acide trifluoroacétique) pour cliver le peptide de la résine

Principaux produits

Le produit principal de ces réactions est le peptide KIFGSLAFL lui-même. Les sous-produits peuvent inclure des peptides tronqués ou des peptides avec une déprotection incomplète, qui sont généralement éliminés lors de la purification .

Applications de la recherche scientifique

KIFGSLAFL a plusieurs applications dans la recherche scientifique :

Immunothérapie contre le cancer : Il est utilisé pour stimuler les cellules T spécifiques d'un antigène chez les patients atteints de cancer, en particulier ceux présentant des tumeurs HER2-positives.

Tests des cellules T : Le peptide est utilisé dans des tests tels que l'ELISPOT, la coloration intracellulaire des cytokines (ICS) et les tests de prolifération pour étudier les réponses des cellules T.

Développement de vaccins : KIFGSLAFL est un composant des vaccins peptidiques conçus pour susciter des réponses immunitaires contre les cellules cancéreuses.

Recherche immunologique : Il sert de peptide modèle pour étudier les interactions peptide-CMH et la spécificité du récepteur des cellules T.

Mécanisme d'action

KIFGSLAFL exerce ses effets en se liant aux molécules du complexe majeur d'histocompatibilité (CMH) de classe I sur les cellules présentatrices d'antigènes. Ce complexe est ensuite reconnu par les cellules T CD8+, ce qui conduit à l'activation et à la prolifération des lymphocytes T cytotoxiques (CTL) spécifiques d'un antigène. Ces CTL peuvent cibler et tuer les cellules cancéreuses exprimant l'antigène HER2 .

Applications De Recherche Scientifique

Phase I/II Trials

Early-phase clinical trials have demonstrated the safety and immunogenicity of Nelipepimut-S. In a combined analysis of these trials, the vaccine was shown to significantly stimulate HER2-specific immunity, with a recurrence rate of 5.6% in vaccinated patients compared to 14.2% in controls (p=0.04) .

Phase III Trial - PRESENT Study

The Phase III PRESENT study evaluated this compound in patients with early-stage, node-positive breast cancer expressing low to intermediate levels of HER2. Although the study was ultimately discontinued due to futility—showing no significant difference in disease-free survival (DFS) between the treatment and control groups at 16 months —it provided valuable insights into the vaccine's safety profile. The most common adverse events were injection site reactions, which were manageable and similar across treatment arms .

Early-Stage Breast Cancer

This compound has been primarily tested in early-stage breast cancer settings. In trials involving patients with node-positive disease, it was administered post-surgery to prevent recurrence. Despite the overall results indicating no significant benefit in DFS compared to placebo, subset analyses suggested potential advantages when combined with trastuzumab for certain patient populations .

Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study is investigating the use of this compound in patients with DCIS before definitive surgery. This neo-adjuvant approach aims to assess immune response and safety prior to surgical intervention .

Safety Profile

Across multiple studies, this compound has exhibited a favorable safety profile, with most adverse events being mild and related to injection site reactions such as erythema and induration . No significant cardiac toxicity has been reported, which is particularly relevant given the cardiac risks associated with other HER2-targeted therapies.

Data Summary Table

| Study Name | Phase | Population | Key Findings | Status |

|---|---|---|---|---|

| Phase I/II Trials | I/II | High-risk breast cancer | Recurrence: 5.6% vs 14.2% (p=0.04) | Completed |

| PRESENT Study | III | Node-positive HER2-low | No significant DFS difference; study discontinued | Discontinued |

| VADIS Study | II | DCIS patients | Assessing immune response pre-surgery | Ongoing |

Mécanisme D'action

KIFGSLAFL exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on antigen-presenting cells. This complex is then recognized by CD8+ T cells, leading to the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs). These CTLs can target and kill cancer cells expressing the HER2 antigen .

Comparaison Avec Des Composés Similaires

Composés similaires

E75 (HER2/neu 369-377) : Un autre peptide dérivé de la protéine HER2, utilisé dans des applications immunologiques similaires.

GP2 (HER2/neu 654-662) : Un peptide utilisé dans les vaccins anticancéreux ciblant les tumeurs HER2-positives.

Unicité

KIFGSLAFL est unique en raison de sa séquence spécifique et de sa forte affinité pour les molécules du CMH de classe I. Cela le rend particulièrement efficace pour stimuler des réponses robustes des cellules T. Comparé à d'autres peptides comme E75 et GP2, KIFGSLAFL a montré des résultats prometteurs dans des études précliniques et cliniques pour l'immunothérapie contre le cancer .

Activité Biologique

Nelipepimut-S, also known as E75, is a HER2-derived peptide vaccine primarily investigated for its immunotherapeutic potential in breast cancer. Its biological activity has been evaluated through various clinical trials, demonstrating its ability to stimulate an immune response against HER2-positive tumors. This article explores the biological activity of this compound, focusing on its immunogenicity, safety profile, and clinical efficacy.

Overview of this compound

Mechanism of Action : this compound targets the HER2 protein, which is overexpressed in some breast cancers. The vaccine is designed to elicit a T-cell mediated immune response specifically against HER2-expressing cells. It is typically administered in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response.

Phase I/II Trials

-

Safety and Immunogenicity :

- In early phase trials, this compound was shown to be safe and well-tolerated among breast cancer patients. Most adverse events were mild and included injection site reactions such as erythema (84.3%) and induration (55.8%) .

- A delayed-type hypersensitivity (DTH) reaction was utilized to assess immune responses, showing significant increases in induration at vaccination sites compared to controls (average induration: 13.7 mm vs. 1.7 mm for saline control; P < 0.001) .

-

Efficacy :

- The primary endpoint of disease recurrence was assessed in node-positive and high-risk node-negative breast cancer patients. The recurrence rate was notably lower in vaccinated patients (5.6%) compared to controls (14.2%; P = 0.04) after a median follow-up of 60 months .

- A significant proportion of patients developed HER2-specific immunity, as evidenced by DTH reactions and cytotoxic T lymphocyte activation .

Phase III Trials

- A randomized phase III trial (NCT01479244) aimed to evaluate the efficacy of this compound compared to placebo in preventing disease recurrence among patients with node-positive breast cancer expressing low or intermediate HER2 levels.

- Interim analysis revealed no significant difference in disease-free survival (DFS) between the this compound group and the placebo group at a median follow-up of 16.8 months . However, imaging detected a higher rate of recurrence events in the this compound arm (54.1% vs. 29.2% for placebo; P = 0.069), leading to early trial termination due to futility .

Immune Response Evaluation

The immune response elicited by this compound was characterized by:

- Cytotoxic T Lymphocyte Activation : Studies demonstrated that E75-stimulated cytotoxic T lymphocytes could effectively lyse HER2-expressing cancer cell lines in vitro .

- Pre-existing Immunity : Some patients exhibited pre-existing immune responses against the E75 peptide prior to vaccination, suggesting a potential for enhanced responsiveness upon vaccination .

Case Study 1: Node-Positive Breast Cancer

A cohort of patients with node-positive breast cancer received this compound along with GM-CSF as part of their adjuvant therapy. The study highlighted a significant reduction in recurrence rates compared to historical controls, emphasizing the vaccine's potential role in improving outcomes for high-risk patients.

Case Study 2: Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study examines the effectiveness of this compound in patients with DCIS, focusing on preoperative vaccination strategies to induce an antigen-specific immune response prior to definitive surgery . Preliminary results suggest promising immune activation, although final outcomes are still pending.

Propriétés

Key on ui mechanism of action |

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release] |

|---|---|

Numéro CAS |

160212-35-1 |

Formule moléculaire |

C50H78N10O11 |

Poids moléculaire |

995.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

Clé InChI |

AHOKKYCUWBLDST-QYULHYBRSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |

Apparence |

Solid powder |

Key on ui other cas no. |

160212-35-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

KIFGSLAFL |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

E75 HER2 peptide HER2 (369-377) HER2 peptide (369-377) nelipepimut-5 nelipepimut-S |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.